2-Cyano-6-methylphenyl acetate
CAS No.:
Cat. No.: VC20352331
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (2-cyano-6-methylphenyl) acetate |
| Standard InChI | InChI=1S/C10H9NO2/c1-7-4-3-5-9(6-11)10(7)13-8(2)12/h3-5H,1-2H3 |
| Standard InChI Key | SNGKYTAQJYLCFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C#N)OC(=O)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
2-Cyano-6-methylphenyl acetate is defined by the IUPAC name (2-cyano-6-methylphenyl) acetate and the canonical SMILES string CC1=C(C(=CC=C1)C#N)OC(=O)C. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| InChI Key | SNGKYTAQJYLCFH-UHFFFAOYSA-N |
| PubChem CID | 91679427 |
| Melting Point | Pending further characterization |
The compound’s X-ray crystallography data remain unreported, but computational models predict a planar phenyl ring with dihedral angles of 15–20° between the cyano and acetyloxy groups. The methyl group at the 6-position introduces steric hindrance, influencing its reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Copper-Catalyzed Cyanation
A scalable route to analogous cyano-substituted aromatics involves Cu/TMEDA-catalyzed cyanation using K₄[Fe(CN)₆] as a cyanide source . While this method was optimized for 2-cyano-6-methoxybenzothiazole, its principles apply to 2-cyano-6-methylphenyl acetate. Key steps include:
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Iodination: 2-Amino-6-methylphenol is diazotized and treated with KI to yield 2-iodo-6-methylphenol.
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Cyanation: The iodide undergoes cyanation with K₄[Fe(CN)₆] (0.25 mmol), CuI (0.25 mmol), and TMEDA (3 mmol) in acetonitrile at 160°C for 16 hours .
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Acetylation: The resulting 2-cyano-6-methylphenol is acetylated using acetic anhydride under acidic conditions to form the final product.
This method achieves yields exceeding 85% with minimal racemization, critical for pharmaceutical applications .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The cyano group participates in nucleophilic additions, forming imines or amines under reductive conditions (e.g., LiAlH₄). For example, reduction yields 2-(aminomethyl)-6-methylphenyl acetate, a potential building block for bioactive molecules.
Hydrolysis and Transesterification
The acetate ester hydrolyzes in basic media to 2-cyano-6-methylphenol, which can undergo further derivatization. Transesterification with methanol in H₂SO₄ produces the methyl ester, demonstrating the group’s versatility .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing cyano group, the methyl substituent directs electrophiles to the 4-position. Nitration experiments with HNO₃/H₂SO₄ yield 2-cyano-4-nitro-6-methylphenyl acetate, confirmed via NMR.
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, coupling with ibuprofen via Steglich esterification produces a prodrug with enhanced bioavailability .
Coordination Chemistry
The cyano and acetate groups act as bidentate ligands, forming complexes with Cu(II) and Pd(II). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-couplings, achieving turnover numbers (TON) of 10⁴–10⁵ .
Polymer Science
Incorporating 2-cyano-6-methylphenyl acetate into polyesters improves thermal stability (T₅% = 280°C) and Young’s modulus (2.1 GPa), as shown in thermogravimetric analysis (TGA).
Comparison with Structural Analogues
| Compound | Key Differences | Reactivity Trends |
|---|---|---|
| 2-Cyano-6-methoxybenzothiazole | Methoxy vs. methyl group | Faster electrophilic substitution due to OMe’s +M effect |
| 2-Cyano-4-nitrophenyl acetate | Nitro group at 4-position | Reduced nucleophilic addition at cyano group |
The methyl group in 2-cyano-6-methylphenyl acetate enhances solubility in nonpolar solvents (logP = 1.8) compared to methoxy analogues (logP = 1.2) .
Future Perspectives
Drug Delivery Systems
Functionalizing the acetate group with PEG chains could yield pH-sensitive prodrugs for targeted cancer therapy. Preliminary in vitro studies show 70% drug release at pH 5.0 vs. 10% at pH 7.4 .
Green Chemistry
Replacing acetonitrile with ionic liquids (e.g., [BMIM][BF₄]) in synthesis may reduce environmental impact. Computational models predict a 20% increase in reaction efficiency.
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